Lexipafant - 139133-26-9

Lexipafant

Catalog Number: EVT-272693
CAS Number: 139133-26-9
Molecular Formula: C23H30N4O4S
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lexipafant, also known as Vernalis and Zacutex, is a platelet-activating factor (PAF) receptor antagonist potentially for the treatment of acute pancreatitis, dementia, motor function disorders in HIV patients, and as well as for the prevention of certain serious renal and neurological complications experienced by patients undergoing cardiac surgery, including stroke.
Source and Classification

Lexipafant, also known by its chemical identifiers BB-882 and Zacutex, is a synthetic compound classified as a potent and selective antagonist of platelet-activating factor (PAF) receptors. Developed in the 1990s by British Biotech, it was initially explored for various medical applications, including the treatment of acute pancreatitis and HIV-associated neurocognitive disorders. Despite promising early results, clinical trials ultimately failed to demonstrate significant improvements in survival rates for acute pancreatitis patients, leading to its discontinuation as a therapeutic agent but maintaining its relevance in pharmacological research as a model PAF inhibitor .

Synthesis Analysis

The synthesis of Lexipafant involves multiple steps that incorporate various chemical precursors and reagents. While specific proprietary methods may not be publicly detailed, the synthesis is typically characterized by:

  • Starting Materials: The synthesis likely begins with imidazole derivatives and nitrogen heterocycles, which are common in PAF receptor antagonists.
  • Reagents: Common reagents used in the synthesis include acid chlorides and coupling agents to facilitate the formation of amide bonds.
  • Reaction Conditions: The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pH levels to favor the desired product formation.

The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing .

Molecular Structure Analysis

Lexipafant has a complex molecular structure characterized by the following features:

  • Chemical Formula: C23_{23}H30_{30}N4_{4}O4_{4}S
  • Molar Mass: 458.58 g/mol
  • Structural Characteristics: The structure includes an imidazole ring, which is crucial for its interaction with PAF receptors. The presence of nitrogen atoms contributes to its binding affinity and specificity.
  • 3D Configuration: The three-dimensional conformation of Lexipafant allows it to effectively fit into the PAF receptor binding site, enhancing its potency compared to other antagonists.

The molecular geometry can be analyzed using computational chemistry methods such as molecular docking studies, which reveal insights into how Lexipafant interacts at the atomic level with target receptors .

Chemical Reactions Analysis

Lexipafant participates in several chemical reactions primarily related to its role as a receptor antagonist:

  • Binding Reactions: Lexipafant binds competitively to PAF receptors, inhibiting the biological effects mediated by PAF. This includes blocking downstream signaling pathways that lead to inflammation.
  • Metabolic Reactions: In vivo studies indicate that Lexipafant undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized.

The pharmacokinetics of Lexipafant suggest that it has a moderate half-life, allowing for sustained receptor inhibition during therapeutic applications .

Mechanism of Action

Lexipafant exerts its pharmacological effects by selectively antagonizing PAF receptors. The mechanism can be summarized as follows:

  1. Receptor Binding: Lexipafant binds to the PAF receptor with high affinity, preventing PAF from exerting its pro-inflammatory effects.
  2. Inhibition of Inflammatory Pathways: By blocking receptor activation, Lexipafant reduces the release of inflammatory mediators such as interleukin-6 and interleukin-8, which are crucial in acute pancreatitis.
  3. Clinical Outcomes: Clinical studies have shown that treatment with Lexipafant can lead to decreased organ failure scores and reduced systemic inflammatory responses in patients with acute pancreatitis .
Physical and Chemical Properties Analysis

Lexipafant possesses distinct physical and chemical properties:

These properties influence its formulation for clinical use and its behavior in biological systems .

Applications

Lexipafant has been primarily studied for its potential applications in:

  • Acute Pancreatitis Treatment: Clinical trials have assessed its efficacy in reducing inflammation and organ failure rates associated with acute pancreatitis.
  • Pharmacological Research: It serves as a valuable tool for studying PAF-related pathways in various inflammatory conditions, including sepsis and cardiovascular diseases.
  • Potential Future Uses: Although clinical development has ceased for certain applications, ongoing research may uncover new therapeutic roles for Lexipafant in treating other conditions linked to PAF signaling .
Pharmacological Mechanisms of Lexipafant as a Platelet-Activating Factor (PAF) Antagonist

Structural Basis of PAF Receptor Antagonism by Lexipafant

Lexipafant (chemical name: (±)-2-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-N,N-dimethylpropanamide; CAS: 139133-26-9) is a synthetic heterocyclic compound with the molecular formula C₂₃H₃₀N₄O₄S and a molecular weight of 458.57 g/mol [2]. Its molecular structure features a thienotriazolodiazepine core linked to a dimethylpropanamide group via a chlorophenyl substituent. This architecture enables high-affinity, competitive binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR) [5] [8]. The imidazole heterocycle acts as a hydrogen bond acceptor, mimicking the sn-2 acetyl group of native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), while the sulfonamide group enhances receptor affinity through hydrophobic interactions within the transmembrane domains [3] [8]. Lexipafant exhibits 50-fold greater affinity for human platelet PAFR than endogenous PAF itself (Kᵢ ~5 nM vs. ~250 nM for PAF), attributed to its rigid, bulky structure that sterically hinders receptor activation [5] [9].

Table 1: Structural Comparison of Lexipafant with Representative PAF Antagonists

CompoundChemical ClassKey Structural FeaturesPAFR Binding Affinity (Kᵢ)
Lexipafant (BB-882)Synthetic heterocycleImidazole core, sulfonamide linker, chlorophenyl5 nM
BN52021 (Ginkgolide B)Natural terpenoidLactone rings, hydroxyl groups3.6 μM
WEB2086Nitrogen heterocycleTetrahydrofuran, azepine ring200 nM
CV-3988PAF analogueGlycerol backbone, phosphocholine moiety480 nM

Competitive Inhibition of PAF-Mediated Signal Transduction Pathways

Lexipafant functions as a competitive antagonist by occupying the PAF binding pocket on PAFR without inducing conformational changes required for G-protein coupling [3] [5]. Upon binding, it blocks PAF-induced activation of phospholipase Cβ (PLCβ), preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [5] [10]. This inhibition was demonstrated in washed rabbit platelet assays, where lexipafant (IC₅₀: 0.1 μM) suppressed PAF-mediated aggregation more potently than natural antagonists like BN52021 (IC₅₀: 3.6 μM) [3] [8]. Consequently, lexipafant disrupts two critical downstream pathways:

  • Calcium Mobilization: By blocking IP₃ production, lexipafant prevents IP₃ receptor-mediated Ca²⁺ release from endoplasmic reticulum stores. In murine pancreatitis models, lexipafant (25 mg/kg) reduced intracellular Ca²⁺ flux by 70% compared to untreated controls [7].
  • Protein Kinase C (PKC) Activation: DAG depletion attenuates PKC phosphorylation, inhibiting mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, JNK) that drive proliferative and inflammatory gene expression [10] [5]. Lexipafant-treated human endothelial cells showed 60% reduction in PKC activity after PAF challenge [5].

Modulation of Proinflammatory Cytokine Cascades (IL-1β, IL-6, IL-8)

PAF receptor antagonism by lexipafant indirectly suppresses transcription factors nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which regulate cytokine gene expression [4] [7]. In a double-blind clinical trial of 290 acute pancreatitis patients, lexipafant infusion (100 mg/24h) significantly accelerated the reduction of serum cytokines compared to placebo:

  • Interleukin-8 (IL-8/CXCL8): 48% decrease at 72h (vs. 22% in placebo; P<0.05) [9]
  • Interleukin-1β (IL-1β): 40% reduction at 48h (vs. 18%; P<0.05) [7] [9]
  • Interleukin-6 (IL-6): 35% decline at 24h (vs. 15%; P<0.05) [7]

Table 2: Impact of Lexipafant on Cytokine Levels in Experimental Models

Study ModelTreatment RegimenCytokine ReductionMechanistic Insight
Murine acute pancreatitisLexipafant 25 mg/kg i.p.TNF-α: 65%; IL-1β: 60%Blocked NF-κB nuclear translocation
Human endothelial cellsLexipafant 1 μMIL-8 secretion: 75%Inhibited AP-1 binding to IL-8 promoter
Clinical trial (AP patients)Lexipafant 100 mg/24h i.v.IL-6: 35% (24h); IL-8: 48% (72h)Correlated with reduced E-selectin expression

This cytokine suppression occurs via two mechanisms:

  • Direct Effects: PAFR blockade on macrophages/monocytes inhibits TNF-α-driven IL-1β and IL-6 synthesis [4] [7].
  • Indirect Effects: Attenuated neutrophil activation reduces protease release, diminishing cytokine cleavage from pro-forms (e.g., pro-IL-1β to IL-1β) [4] [9].

Attenuation of Neutrophil Activation and Endothelial Dysfunction

Lexipafant disrupts PAF-mediated neutrophil chemotaxis, adhesion, and oxidative burst through dual pathways:

  • Leukocyte-Endothelial Interactions: PAFR antagonism downregulates endothelial adhesion molecules (E-selectin, ICAM-1). In the same clinical trial, lexipafant accelerated E-selectin reduction by 42% versus placebo (P<0.05), limiting neutrophil rolling and transmigration [9].
  • Neutrophil Priming: Lexipafant inhibits PAF-induced expression of CD11b/CD18 (Mac-1) integrin on neutrophils. This was evidenced by 50% lower myeloperoxidase (MPO) activity—a marker of neutrophil infiltration—in lung tissue of lexipafant-treated mice with pancreatitis [7].

Furthermore, lexipafant preserves endothelial barrier integrity by:

  • Preventing Actin Polymerization: PAF induces cytoskeletal rearrangement via RhoA/ROCK, increasing vascular permeability. Lexipafant blocks this, reducing albumin extravasation by 55% in intestinal capillaries [5] [7].
  • Inhibiting ROS Production: By suppressing NADPH oxidase assembly, lexipafant decreases superoxide anion (O₂•⁻) generation in neutrophils, mitigating oxidative stress in pancreatic microvasculature [4] [7].

Properties

CAS Number

139133-26-9

Product Name

Lexipafant

IUPAC Name

ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1

InChI Key

AQRXDPFOYJSPMP-QFIPXVFZSA-N

SMILES

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C

Solubility

Soluble in DMSO

Synonyms

BB-882; DO-6; GR-167089; ISV-611; BB882; DO6; GR167089; ISV611; BB 882; DO 6; GR 167089; ISV 611; Vernalis; Zacutex

Canonical SMILES

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.